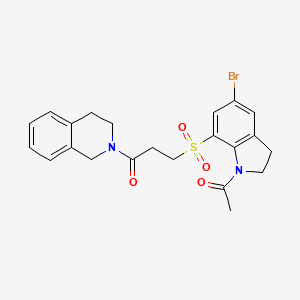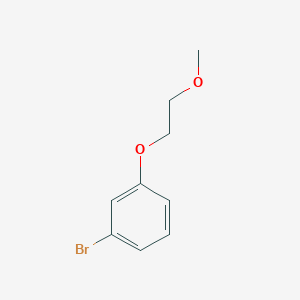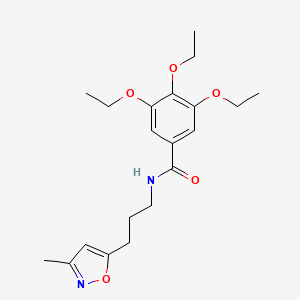
Potassium;5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 5-Methyl-1,3,4-oxadiazole-2-carboxylate is a chemical compound with the molecular formula C4H3KN2O3 and a molecular weight of 166.18 . It appears as a white to almost white powder or crystal .
Physical And Chemical Properties Analysis
Potassium 5-Methyl-1,3,4-oxadiazole-2-carboxylate is a solid at 20 degrees Celsius . It has a molecular weight of 166.18 . The compound appears as a white to almost white powder or crystal .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Microwave-Assisted Synthesis : A study by Barros et al. (2014) described the synthesis of 3-aryl-5-pentyl-1,2,4-oxadiazoles, a class to which our compound of interest belongs, using carboxylic acid esters and arylamidoximes in the presence of potassium carbonate. This process was efficiently carried out in a microwave oven without any solvent, showcasing a novel approach to synthesizing these compounds (Barros et al., 2014).
- One-Pot Synthesis : Amarasinghe et al. (2006) reported a one-pot synthesis of 1,2,4-oxadiazoles, including variants similar to our compound of interest. This synthesis utilized the condensation of carboxylic acid esters and amidoximes in the presence of potassium carbonate, demonstrating a simplified method for producing these compounds (Amarasinghe et al., 2006).
Biological Activities
- Antibacterial and Antiprotozoal Activities : Ghattas et al. (1982) and Dürüst et al. (2012) explored the synthesis of certain 1,2,4-oxadiazole derivatives, showing their potential antibacterial and anti-protozoal activities. These studies indicate the possible use of such compounds in developing new therapeutic agents (Ghattas et al., 1982); (Dürüst et al., 2012).
Synthetic Applications
- Synthetic Routes for Heterocyclic Compounds : The research by Zayed et al. (1984), Bijev and Prodanova (2007), and Abbas et al. (2017) illustrate various synthetic routes involving 1,2,4-oxadiazoles. These studies provide insights into the chemical versatility and applications of these compounds in synthesizing new heterocyclic structures (Zayed et al., 1984); (Bijev & Prodanova, 2007); (Abbas et al., 2017).
Cytotoxic Activity
- Antiproliferative Effects : The study by Barros et al. (2014) also evaluated the antiproliferative activities of synthesized 1,2,4-oxadiazoles against different human cell lines. This highlights the potential of these compounds in cancer research and treatment (Barros et al., 2014).
Mécanisme D'action
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s solubility in water could potentially influence its distribution in the body and its interaction with its targets . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and activity.
Propriétés
IUPAC Name |
potassium;5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.K/c1-7(2-3-7)6-8-4(5(10)11)9-12-6;/h2-3H2,1H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLIMCLEAVKCEL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=NC(=NO2)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7KN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine](/img/structure/B2816720.png)


![N-(2,5-dimethylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2816724.png)


